Methyl trityl-D-serinate
Overview
Description
Methyl trityl-D-serinate is a chemical compound with the molecular formula C₂₃H₂₃NO₃ and a molecular weight of 361.43 g/mol . It is a derivative of D-serine, where the amino group is protected by a trityl group, and the carboxyl group is esterified with a methyl group . This compound is often used in organic synthesis and research due to its unique properties and reactivity.
Preparation Methods
Methyl trityl-D-serinate can be synthesized through several methods. One common synthetic route involves the reaction of D-serine methyl ester hydrochloride with triphenylchloromethane in the presence of triethylamine . The reaction is typically carried out in chloroform at 0°C for one hour . The product is then purified and isolated.
Chemical Reactions Analysis
Methyl trityl-D-serinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to yield other derivatives.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl trityl-D-serinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. The trityl group serves as a protecting group for the amino group, allowing selective reactions at other sites.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Medicine: Research into potential therapeutic applications of D-serine derivatives often involves this compound as a starting material.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl trityl-D-serinate involves its role as a protected amino acid derivative. The trityl group protects the amino group from unwanted reactions, allowing selective modifications at other functional groups. This protection is crucial in multi-step organic synthesis, where specific reactions need to be controlled .
Comparison with Similar Compounds
Methyl trityl-D-serinate can be compared with other similar compounds, such as:
Methyl N-trityl-L-serinate: Similar structure but derived from L-serine.
N-(Triphenylmethyl)-DL-serine methyl ester: A racemic mixture of D- and L-serine derivatives.
Z-DL-Ser-OMe: A carbobenzoxy-protected serine methyl ester.
These compounds share similar protecting groups and ester functionalities but differ in their stereochemistry and specific applications. This compound is unique due to its specific use in protecting the amino group of D-serine.
Properties
IUPAC Name |
methyl (2R)-3-hydroxy-2-(tritylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWQKKSNNYYEK-OAQYLSRUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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